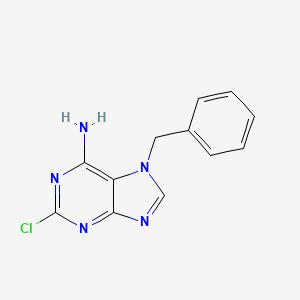

7-benzyl-2-chloro-7H-purin-6-amine

描述

Overview of Purine (B94841) Derivatives in Chemical Biology

Purine derivatives are a class of heterocyclic compounds that form the fundamental building blocks of nucleic acids, namely DNA and RNA. Their natural significance extends to their roles in energy metabolism (as part of adenosine (B11128) triphosphate - ATP), cellular signaling (e.g., cyclic adenosine monophosphate - cAMP), and as components of various coenzymes. In the realm of chemical biology, synthetic purine analogs, which are molecules that mimic the structure of natural purines, are invaluable tools. taylorandfrancis.comwikipedia.org These analogs can act as antimetabolites, interfering with the synthesis of DNA and RNA, a property that is harnessed in cancer therapy. wikipedia.orgcancer.gov

The modification of the purine scaffold at various positions allows for the creation of a diverse library of compounds with a wide range of biological activities. These activities include, but are not limited to, immunosuppression, antiviral action, and inhibition of specific enzymes like kinases and polymerases. taylorandfrancis.comaacrjournals.org For instance, azathioprine, a purine analog, is metabolized to 6-mercaptopurine (B1684380) and functions as an immunosuppressant by inhibiting DNA synthesis. taylorandfrancis.com Similarly, cladribine (B1669150) and fludarabine (B1672870) are adenosine analogs employed in the treatment of certain leukemias. wikipedia.org The ability to systematically alter the structure of purines and observe the corresponding changes in biological function is a cornerstone of medicinal chemistry and drug discovery. researchgate.net

Research Significance of 7-Benzyl-2-chloro-7H-purin-6-amine as a Purine Analog

Among the vast array of synthetic purine analogs, this compound holds particular importance as a key intermediate in the synthesis of more complex molecules with diverse biological activities. Its structure, featuring a benzyl (B1604629) group at the N7 position, a chlorine atom at the C2 position, and an amine group at the C6 position of the purine ring, provides a versatile scaffold for further chemical modification. vulcanchem.com The presence of the chlorine atom at the C2 position is particularly significant as it allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to explore structure-activity relationships. nih.gov

The benzyl group at the N7 position influences the compound's solubility and can play a role in its interaction with biological targets. Research has shown that substitutions on the purine ring can lead to compounds with a range of activities, including potential antimicrobial and anticancer properties. beilstein-journals.orgopenmedicinalchemistryjournal.com For example, derivatives of related purine structures have been investigated as kinase inhibitors, which are crucial targets in cancer therapy. chemicalbook.com The strategic placement of substituents on the purine core, as seen in this compound, is a key strategy in the development of targeted therapeutics.

Below is a table detailing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 56025-89-9 |

| Molecular Formula | C12H10ClN5 |

| Molecular Weight | 259.69 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)N |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-benzyl-2-chloropurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLFBWHEVKVQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389576 | |

| Record name | 7-Benzyl-2-chloro-7H-purin-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56025-89-9 | |

| Record name | 2-Chloro-7-(phenylmethyl)-7H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56025-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Benzyl-2-chloro-7H-purin-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Benzyl 2 Chloro 7h Purin 6 Amine and Analogs

Precursor Synthesis and Halogenation Reactions

The foundational step in the synthesis of the target compound is the preparation of a suitably substituted purine (B94841) precursor, which then undergoes halogenation to introduce the chloro group at the 2-position.

Chlorination of Purine Precursors

A common and efficient precursor for the synthesis of 7-benzyl-2-chloro-7H-purin-6-amine is 2-amino-6-chloropurine (B14584). The synthesis of this intermediate can be achieved through various methods, often starting from guanine (B1146940) or its derivatives.

One established method involves the direct chlorination of guanine using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a phase transfer catalyst. For instance, reacting guanine with POCl₃ and tetraethylamine chloride in acetonitrile (B52724) has been shown to produce 2-amino-6-chloropurine in good yields (72.1%) and high purity (≥98% by HPLC). researchgate.net Another approach utilizes a 2,9-diacylated derivative of guanine, which is reacted with a chlorinating agent and a phase transfer catalyst, followed by hydrolysis to remove the acyl groups. google.comgoogleapis.com The use of methyltriethylammonium chloride as the phase transfer catalyst in acetonitrile is a preferred condition for this transformation. googleapis.com

Alternatively, 2-amino-6-chloropurine can be synthesized from 2,4,5-triamino-6-hydroxypyrimidine. This intermediate is reacted with a chlorinating agent to form 2,4,5-triamino-6-chloropyrimidine, which is then cyclized using triethyl orthoformate or diethoxymethyl acetate (B1210297) to yield the desired product. google.com A more recent approach utilizes 4-chloro-5,6-dinitropyrimidin-2-amine as an intermediate, which undergoes cyclization to form 2-amino-6-chloropurine, offering advantages of fewer steps and high yield. google.com

The following table summarizes a selection of methods for the synthesis of 2-amino-6-chloropurine:

| Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| Guanine | POCl₃, Tetraethylamine chloride | Acetonitrile | 72.1% | ≥98% | researchgate.net |

| 2,9-Diacetylguanine | POCl₃, Triethylmethylammonium chloride, Triethylamine | Acetonitrile | 74.6% | - | google.com |

| 2,4,5-Triamino-6-hydroxypyrimidine | Chlorinating agent, Phase transfer catalyst, then Triethyl orthoformate | - | 60-70% | - | google.com |

| Guanine | POCl₃, Methyltriethylammonium chloride | Acetonitrile | 54% | - | googleapis.com |

Nucleophilic Substitution Reactions in Purine Synthesis

With the 2-chloro-6-aminopurine scaffold in hand, the next critical step is the introduction of the benzyl (B1604629) group at a specific nitrogen atom of the purine ring through a nucleophilic substitution reaction.

N-Alkylation and N-Arylation Strategies

N-alkylation of purines is a fundamental transformation for creating a diverse range of derivatives. The reaction typically involves the treatment of the purine with an alkyl halide, such as benzyl chloride, in the presence of a base. The basic conditions facilitate the deprotonation of the purine ring, generating an adeninate anion which then acts as a nucleophile. nih.govresearchgate.net The choice of base and solvent system plays a crucial role in the outcome of the reaction. Common bases include sodium hydride (NaH) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

While direct alkylation is a common strategy, enzymatic methods have also been employed for the synthesis of N-substituted purine nucleosides, which can then be chemically modified. mdpi.com

Regioselective Synthesis: N7- versus N9-Substitution

A significant challenge in the N-alkylation of purines is controlling the regioselectivity, as alkylation can occur at multiple nitrogen atoms, primarily N7 and N9. In the case of adenine (B156593) and its derivatives, direct alkylation often leads to a mixture of N7 and N9 isomers, with the N9-substituted product typically being the major, thermodynamically more stable isomer. nih.gov

However, the synthesis of this compound specifically requires the formation of the N7-benzyl isomer. Achieving this regioselectivity often requires careful control of reaction conditions to favor the kinetically controlled product. Steric hindrance can play a significant role in directing the alkylation. Bulky substituents at the C6 position of the purine ring can shield the N7 position, making the N9 position more accessible to the electrophile. beilstein-journals.org Conversely, for less sterically demanding substituents, the electronic properties of the purine ring become more influential.

Influence of Reaction Conditions on Regioselectivity and Yield

The solvent system has a profound impact on the regioselectivity of purine alkylation. The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) tends to favor the formation of the N9-alkylated product. researchgate.net In contrast, increasing the proportion of polar protic solvents, such as water, can enhance the formation of the N3-isomer in the case of adenine. researchgate.net

Kinetic studies on the benzylation of adenine in DMSO have revealed that while the formation of the N9-adduct has a higher activation barrier, this is offset by a less negative activation entropy, ultimately favoring the N9 product. nih.govresearchgate.net This suggests that achieving N7-selectivity requires conditions that can overcome this inherent thermodynamic preference. The reaction is typically second-order, being first order with respect to both the adeninate and benzyl chloride. nih.govresearchgate.net

The following table outlines the general conditions for the benzylation of adenine, which can be extrapolated to the synthesis of this compound, highlighting the factors influencing regioselectivity.

| Substrate | Alkylating Agent | Base | Solvent | Major Product | Minor Product(s) | Reference |

| Adenine | Benzyl Chloride | NaH, DBU | DMSO | N9-benzyladenine | N3-benzyladenine, N7-benzyladenine (trace) | nih.gov |

| Adenine | Benzyl Bromide | Base | Polar Aprotic (e.g., DMSO) | N9-benzyladenine | N3-benzyladenine | researchgate.net |

| N6-substituted Adenine Anions | Ferrocenoyl Chloride | - | DMF | N9-ferrocenoyladenine | N7-ferrocenoyladenine | beilstein-journals.org |

Derivatization and Chemical Transformations of this compound Scaffolds

Once this compound is synthesized, its structure can be further modified to create a library of analogs with potentially diverse biological activities. The chloro group at the C2 position and the amino group at the C6 position are key handles for derivatization.

For instance, the chloro group can be displaced by various nucleophiles in a nucleophilic aromatic substitution reaction. This allows for the introduction of different functional groups at the 2-position. Similarly, the amino group at the C6 position can be acylated or undergo other transformations.

While specific derivatization reactions for this compound are not extensively detailed in the provided search results, general principles of purine chemistry can be applied. For example, amination of chloropurines is a well-established reaction. google.comnih.gov The reaction of 6-chloropurine (B14466) with various amines, such as dialkylamines or aralkylamines, in solvents like methyl cellosolve or n-propanol leads to the formation of 6-aminopurines. google.com These principles can be extended to the 2-chloro position of the target scaffold.

Furthermore, cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are powerful tools for the C-C and C-N bond formation on purine rings, enabling the introduction of aryl and amino substituents. nih.gov These methods could be applied to the 2-chloro position of the this compound scaffold to generate a wide array of derivatives.

Substitution Reactions at the Chlorine Atom

The chlorine atom at the C2 position of the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing nature of the purine ring system, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. ksu.edu.sarsc.org The SNAr mechanism is a two-step process involving the initial addition of a nucleophile to the aromatic ring, followed by the elimination of the chloride leaving group, which restores the aromaticity of the purine core. viu.canih.gov

A wide range of nucleophiles can be employed to displace the C2-chloro atom, leading to a variety of 2-substituted purine derivatives. Common nucleophiles include:

Amines: Reaction with primary or secondary amines introduces new amino substituents at the C2 position.

Alkoxides and Thiolates: These nucleophiles can be used to synthesize 2-alkoxy and 2-thioalkyl purine derivatives, respectively.

Water: Under certain conditions, hydrolysis can occur, replacing the chlorine atom with a hydroxyl group to form a guanine analog.

The efficiency of these substitution reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. The presence of the N7-benzyl group ensures that reactions occur specifically at the desired positions without interference from N-H tautomerism that would be present in an unprotected purine.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloropurines This table is illustrative and based on general reactivity principles of chloropurines.

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| R-NH2 (Primary Amine) | 2-Alkyl/Arylamino-purine | Heat in solvent (e.g., EtOH, DMF) |

| R2NH (Secondary Amine) | 2-Dialkyl/Diaryl-amino-purine | Heat in solvent (e.g., n-BuOH) |

| NaOR (Sodium Alkoxide) | 2-Alkoxy-purine | Room temp. or heat in corresponding alcohol |

| NaSR (Sodium Thiolate) | 2-Alkyl/Arylthio-purine | Room temp. in solvent (e.g., DMF) |

Oxidative and Reductive Modifications of the Purine Ring System

The purine ring itself can undergo oxidative and reductive transformations, although these are less common than substitutions.

Oxidative Modifications: Oxidation of the purine core can lead to the formation of N-oxides, typically at one of the nitrogen atoms in the ring. For instance, the oxidation of related heterocyclic systems like pyridazines can be achieved photochemically. nih.gov The formation of heterocyclic N-oxides can significantly alter the electronic properties and biological activity of the molecule. nih.gov While specific oxidation of this compound is not widely reported, methods used for other N-heterocycles, such as reaction with peroxy acids (e.g., m-CPBA), could potentially yield the corresponding N-oxide derivatives.

Reductive Modifications: Reduction of the purine ring system can be achieved under specific conditions. A method for the regioselective alkylation at the N7 position involves the reduction of the purine ring to a 7,8-dihydropurine, followed by alkylation and subsequent reoxidation to restore the aromatic purine system. researchgate.net

Another common reductive process in purine synthesis involves the reduction of a nitro group on a precursor pyrimidine (B1678525) ring. Reagents like sodium dithionite (B78146) (Na₂S₂O₄) are effective for reducing aromatic nitro compounds to amines, a key step in building the imidazole (B134444) portion of the purine ring. organic-chemistry.orgacsgcipr.org Sodium dithionite is an inexpensive and safe reducing agent that can also be used for the reduction of other functional groups under various conditions. sciencemadness.orgrug.nl

Hydrolytic Transformations

The C2-chloro group of this compound can be replaced by a hydroxyl group through hydrolysis. This reaction typically occurs under aqueous acidic or basic conditions. viu.ca The rate and mechanism of hydrolysis depend on factors such as pH, temperature, and the presence of catalysts. researchgate.netnih.gov

The hydrolysis likely proceeds through the SNAr mechanism, where a water molecule or a hydroxide (B78521) ion acts as the nucleophile. viu.ca

Acid-catalyzed hydrolysis: Protonation of a ring nitrogen can further activate the purine system towards nucleophilic attack by water.

Base-catalyzed hydrolysis: The more potent nucleophile, hydroxide ion (OH⁻), can directly attack the C2 position.

The stability of the compound in aqueous media is a critical factor, and prolonged exposure to non-neutral pH conditions can lead to the formation of the corresponding 2-hydroxy derivative (a substituted guanine). Kinetic studies on related compounds like chloropyridines have shown that such hydrolysis reactions are feasible and their rates can be quantified. researchgate.net

Advanced Synthetic Approaches and Building Block Applications

The structural features of this compound make it an ideal scaffold for advanced synthetic applications, including its use as a building block and in modern synthetic techniques.

Utilization as a Building Block for Complex Heterocyclic Structures

Heterocyclic compounds, particularly purines, are fundamental building blocks in organic and medicinal chemistry. bldpharm.com this compound is a prime example of such a building block, enabling the synthesis of more complex molecules. Its utility stems from the sequential and regioselective reactivity of its functional groups.

For instance, the C2-chloro group can be substituted first, followed by modification or removal of the N7-benzyl group, or reactions at the C6-amino group. This stepwise approach allows for the controlled construction of polysubstituted purine libraries. nih.gov Furthermore, this scaffold can be used to synthesize fused heterocyclic systems. By introducing appropriate functional groups through substitution at the C2 position, subsequent intramolecular cyclization reactions can be designed to build additional rings onto the purine core, leading to novel polycyclic aromatic heterocycles. acsgcipr.orgnih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.org These advantages are particularly evident in the synthesis of heterocyclic compounds like purines. sciencemadness.org

The synthesis of substituted purines and related heterocycles can be significantly accelerated under microwave irradiation. For example, nucleophilic substitution reactions at the C2-chloro position can often be completed in minutes under microwave heating, whereas conventional methods might require several hours. wur.nl This rapid heating allows for efficient screening of reaction conditions and the quick generation of compound libraries. The synthesis of various purine analogs and other nitrogen-containing heterocycles has been successfully demonstrated using microwave-assisted, one-pot, multi-component reactions, highlighting the efficiency of this technology in modern drug discovery. organic-chemistry.orgsciencemadness.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table provides a general comparison based on literature for heterocyclic synthesis.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours |

| Reaction Yield | Often moderate | Often higher |

| Side Reactions | More prevalent | Often reduced |

| Energy Efficiency | Lower | Higher |

Mechanism of Action and Molecular Interactions

Target Identification and Engagement

There is no specific information available from scientific literature to detail the target identification and engagement of 7-benzyl-2-chloro-7H-purin-6-amine.

No published data were found detailing the inhibitory activity of this compound against Phosphoinositide 3-kinase delta (PI3Kδ), Aurora-A kinase, or Cyclin-Dependent Kinases (CDKs). While many purine (B94841) analogs function as ATP-competitive kinase inhibitors, the specific action of this compound has not been characterized.

There is no available research documenting the inhibitory effects of this compound on Werner syndrome ATP-dependent helicase (WRN), RecQ-like helicase 1 (RECQ1), Inosine monophosphate dehydrogenase (IMPDH), or Casein Kinase 1 delta (CK1δ).

Binding affinity and functional activity data for this compound at the A1, A2A, A2B, and A3 adenosine (B11128) receptor subtypes are not available in the scientific literature. Studies on related molecules often show that substitutions on the purine ring, such as the N6-benzyl group, can confer selectivity for certain adenosine receptor subtypes, but this cannot be extrapolated to the N7-benzyl isomer without direct experimental evidence.

No studies have been published that profile the binding of this compound to any neurotransmission receptors.

Receptor Binding Profiling

Beta2-Adrenergic Receptor (β2-AR) Interactions

There is currently no available research data detailing the specific interactions between this compound and the β2-adrenergic receptor. Studies on the binding affinity, agonistic or antagonistic activity, and the specific molecular docking of this compound with the β2-AR have not been published.

Serotoninergic Receptor (5-HT2) Interactions

No scientific literature could be identified that investigates the relationship between this compound and the 5-HT2 receptor. Consequently, there is no data on its binding profile, functional activity, or potential modulatory effects on this receptor.

Molecular Pathways and Cellular Processes Modulation

Detailed information on the modulation of any specific molecular pathways or cellular processes by this compound is absent from the available scientific literature. Research has not yet elucidated its effects on intracellular signaling cascades, gene expression, or other cellular functions.

Preclinical Biological Evaluation in Vitro Studies

In Vitro Assays for Biological Activity

The preliminary assessment of 7-benzyl-2-chloro-7H-purin-6-amine has involved assays to determine its effects on specific biological molecules, including enzymes and cellular receptors.

Enzyme Activity Modulation Assays

Currently, there is no publicly available scientific literature detailing the results of enzyme activity modulation assays for this compound.

Receptor Binding Affinity Determinations

At present, data from receptor binding affinity studies for this compound are not available in the public domain.

Antimicrobial Research Applications

The potential of this compound as an antimicrobial agent has been a subject of scientific inquiry.

Antimycobacterial Activity Studies (e.g., Mycobacterium tuberculosis)

There is no scientific literature available at this time that reports on the in vitro activity of this compound against Mycobacterium tuberculosis or other mycobacterial species.

Antiviral Research Applications

The antiviral properties of this compound have been investigated, with a particular focus on its effects against the Dengue virus.

Dengue Virus Inhibition Studies

Currently, there are no specific in vitro studies published in the scientific literature that report on the inhibition of the Dengue virus by this compound.

Zika Virus Inhibition Studies

There is no publicly available research data detailing in vitro studies of this compound for the inhibition of the Zika virus.

Antiproliferative Activity in Cell Lines

No specific data from in vitro studies on the antiproliferative activity of this compound was found.

Cancer Cell Line Panels (e.g., MDA-MB-231, HepG2, HCT-116, L1210, K562)

Information regarding the cytotoxic or antiproliferative effects of this compound against the specified cancer cell line panels (MDA-MB-231, HepG2, HCT-116, L1210, K562) is not available in the reviewed scientific literature. Consequently, no data table on its activity can be provided.

Cellular Pathway Modulation Studies

As there are no available studies on the antiproliferative activity of this compound, there is likewise no information on its potential mechanisms of action or its effects on cellular pathways.

Future Research Directions and Unexplored Avenues for 7 Benzyl 2 Chloro 7h Purin 6 Amine

Advanced Derivatization for Enhanced Selectivity

The core structure of 7-benzyl-2-chloro-7H-purin-6-amine offers multiple sites for chemical modification, providing a versatile scaffold for creating derivatives with improved potency and selectivity. Structure-activity relationship (SAR) studies on similar purine (B94841) analogs have demonstrated that substitutions at the C2, C6, and N9 positions can significantly influence their biological activity. Future derivatization strategies will likely focus on these key positions to fine-tune the compound's interaction with specific biological targets.

One promising avenue is the exploration of various substituents on the benzyl (B1604629) group at the N7 position. Modifications to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, could modulate the compound's binding affinity and pharmacokinetic properties. Furthermore, replacing the chlorine atom at the C2 position with different functional groups could lead to derivatives with altered target specificity. For instance, the introduction of bulkier or more flexible side chains might allow for interaction with different pockets within a target protein.

The amine group at the C6 position is another critical site for modification. Introducing chiral amino acid amides at this position has been shown to enhance the biological activity of related purine arabinosides. A systematic exploration of different substituents at these positions will be crucial for developing second-generation compounds with superior therapeutic profiles.

| Modification Site | Potential Substituents | Anticipated Outcome |

| N7-benzyl group | Halogens, alkyl groups, nitro groups on the phenyl ring | Enhanced binding affinity and pharmacokinetic properties |

| C2-chloro group | Alkoxy groups, amino groups, substituted phenyl rings | Altered target specificity and potency |

| C6-amino group | Chiral amino acid amides, alkyl chains, cyclic amines | Improved biological activity and selectivity |

| N9 position | Alkyl groups, cycloalkylmethyl groups | Modulation of kinase inhibitory activity |

This table outlines potential derivatization strategies for this compound and the expected impact on its biological properties.

Exploration of Novel Biological Targets

While purine analogs are well-known for their anticancer properties, their therapeutic reach extends to a variety of other diseases. The structural features of this compound suggest that it may interact with a range of biological targets beyond those traditionally associated with purine antimetabolites.

Kinase Inhibition: The purine scaffold is a common feature in many kinase inhibitors. Cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, represent a promising class of targets. Novel 2,6,9-trisubstituted purines have shown potent inhibitory activity against CDKs. Given its trisubstituted purine core, this compound and its derivatives should be screened against a panel of kinases to identify potential anticancer and anti-inflammatory applications.

Other Potential Targets: The diverse biological activities of purine analogs suggest that this compound could modulate the activity of various enzymes and receptors. For instance, some purine derivatives act as antagonists for adenosine (B11128) receptors, which are involved in a wide range of physiological processes. The structural similarities to adenosine make this an intriguing area for investigation. Furthermore, enzymes involved in purine metabolism, such as adenosine deaminase, are potential targets. A comprehensive screening of this compound against a broad array of biological targets is warranted to uncover novel therapeutic opportunities.

| Potential Target Class | Specific Examples | Therapeutic Area |

| Kinases | Cyclin-dependent kinases (CDKs), Polo-like kinase 1 (PLK1) | Oncology, Inflammatory Diseases |

| Adenosine Receptors | A1, A2A, A2B, A3 | Neurological Disorders, Cardiovascular Diseases |

| Purine Metabolism Enzymes | Adenosine deaminase, Inosine monophosphate dehydrogenase | Oncology, Immunology |

This table presents potential novel biological targets for this compound and their associated therapeutic areas.

Integration of Multi-Omics Data for Comprehensive Understanding

To fully elucidate the mechanism of action and therapeutic potential of this compound, a systems-level approach is necessary. The integration of multi-omics data, including genomics, proteomics, and metabolomics, can provide a comprehensive understanding of how this compound affects cellular processes.

Genomic Profiling: By screening the compound against a panel of cancer cell lines with diverse genetic backgrounds, it is possible to identify genomic markers of sensitivity and resistance. This pharmacogenomic approach can help identify patient populations most likely to respond to treatment and guide the development of personalized therapies.

Metabolomics for Pathway Analysis: Metabolomics studies can reveal how this compound alters cellular metabolism. As a purine analog, it is likely to interfere with purine metabolism, and metabolomic profiling can precisely map these perturbations. Understanding these metabolic changes can provide insights into the compound's efficacy and potential side effects.

| Omics Approach | Application | Expected Insights |

| Genomics | Cell line screening | Identification of sensitivity and resistance biomarkers |

| Proteomics | Chemical proteomics, protein interaction networks | Direct target identification, off-target profiling |

| Metabolomics | Metabolic profiling | Elucidation of metabolic pathway perturbations |

This table summarizes how different multi-omics approaches can be applied to gain a comprehensive understanding of this compound.

The convergence of advanced synthetic chemistry, broad biological screening, and cutting-edge multi-omics technologies promises to unlock the full therapeutic potential of this compound. Future research in these directions will not only advance our understanding of this specific molecule but also contribute to the broader field of purine-based drug discovery.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 7-benzyl-2-chloro-7H-purin-6-amine, and how can reaction yields be maximized?

- Methodology : Start with a 7H-purin-6-amine scaffold (e.g., 7-methyl derivatives as in ). Introduce the benzyl group via nucleophilic substitution using benzyl chloride under inert conditions (e.g., N₂ atmosphere). Chlorination at the 2-position can be achieved using POCl₃ or PCl₅ in anhydrous DMF at 80–100°C . Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2–1.5 equivalents of benzylating/chlorinating agents). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the purity and structural integrity of synthesized this compound be validated?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm benzyl group integration (δ 4.5–5.5 ppm for CH₂; aromatic protons at δ 7.2–7.4 ppm) and chlorine substitution (downfield shifts for C2) .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z 274.07) .

- Elemental Analysis : Compare experimental C/H/N/Cl percentages with theoretical values .

Q. What solvent systems are suitable for crystallizing this compound?

- Methodology : Screen solvents (e.g., DMSO, ethanol, acetonitrile) using slow evaporation or diffusion methods. For X-ray crystallography, use SHELXL for structure refinement and Mercury v3.0 for visualizing packing motifs (e.g., π-π stacking of benzyl groups) .

Advanced Research Questions

Q. How do electronic effects of the benzyl and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electron density at C2 and N6. Compare with experimental reactivity in Suzuki-Miyaura couplings (e.g., aryl boronic acids, Pd(PPh₃)₄ catalyst). The electron-withdrawing Cl group at C2 may reduce nucleophilicity, requiring higher temperatures (80–120°C) .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

- Methodology :

- Reproducibility : Verify solvent (DMSO-d₆ vs. CDCl₃) and concentration effects .

- Dynamic Effects : Assess tautomerization (e.g., N7 vs. N9 benzyl substitution) via variable-temperature NMR .

- Reference Standards : Cross-check with databases (NIST Chemistry WebBook ) or synthesize authentic samples .

Q. How can computational modeling predict the compound’s binding affinity for adenosine receptors?

- Methodology :

- Docking Studies : Use AutoDock Vina with receptor structures (PDB: 5G53) to simulate interactions. The benzyl group may occupy hydrophobic pockets, while Cl at C2 mimics natural ligand halogens .

- MD Simulations : Run 100-ns simulations (AMBER22) to assess stability of binding poses. Compare with fluorescence quenching data in duplex DNA .

Q. What mechanistic insights explain the compound’s instability under basic conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。